alpha-Ketoglutaramate

Description

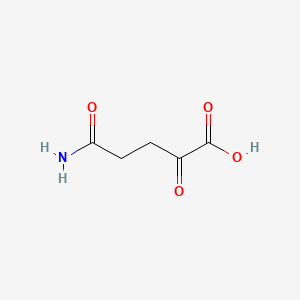

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJBGNAUUSNXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171604 | |

| Record name | alpha-Ketoglutaramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-glutaramic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18465-19-5 | |

| Record name | 2-Oxoglutaramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoglutaramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoglutaramate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Keto-glutaramic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Overlooked Role of α-Ketoglutaramate in Nitrogen Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen homeostasis is a fundamental physiological process, and its dysregulation is implicated in a host of metabolic disorders. While the roles of central molecules like glutamine and α-ketoglutarate are well-established, the significance of α-ketoglutaramate (KGM), a key intermediate in an alternative pathway of glutamine metabolism, has been largely overlooked. This technical guide provides an in-depth exploration of the role of α-ketoglutaramate in nitrogen balance, its metabolism, and its emerging importance as a biomarker in hyperammonemic states. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Glutaminase II Pathway

The classical pathway for glutamine metabolism involves its hydrolysis to glutamate and ammonia, a reaction catalyzed by glutaminase. However, a second, less-appreciated route, known as the glutaminase II pathway (or the glutamine transaminase-ω-amidase pathway), provides an alternative mechanism for converting glutamine to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate.[1][2] This pathway involves two key enzymatic steps:

-

Transamination of Glutamine: Glutamine is transaminated by a glutamine transaminase (GTK or GTL) in the presence of an α-keto acid acceptor, yielding α-ketoglutaramate (KGM) and a new amino acid.[1][3]

-

Hydrolysis of α-Ketoglutaramate: KGM is subsequently hydrolyzed by the enzyme ω-amidase to produce α-ketoglutarate and ammonia.[1][4]

The net reaction of the glutaminase II pathway is: L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + ammonia[1]

This pathway is significant as it directly links glutamine metabolism to the TCA cycle and plays a role in nitrogen scavenging and redistribution.

Biochemical Significance and Signaling Pathways

Role in Nitrogen Metabolism

Alpha-ketoglutaramate is a crucial intermediate in nitrogen metabolism.[5] The glutamine transaminase-ω-amidase (GTωA) pathway, of which KGM is a central component, facilitates the conversion of glutamine to anaplerotic α-ketoglutarate, which can replenish the TCA cycle.[5] This pathway is pulled in the direction of glutamine utilization due to the rapid conversion of KGM to α-ketoglutarate by ω-amidase and the cyclization of KGM to a lactam form (2-hydroxy-5-oxoproline).[3][6] Under physiological conditions, the lactam form predominates.[3]

Connection to Hyperammonemia

Elevated levels of α-ketoglutaramate have been strongly correlated with hyperammonemic states, such as hepatic encephalopathy (HE) and inborn errors of the urea cycle.[7][8] In these conditions, excess ammonia drives the synthesis of glutamine from glutamate. The increased glutamine concentration, in turn, leads to a higher rate of its transamination to KGM.[9] The accumulation of KGM in cerebrospinal fluid (CSF) and urine serves as a reliable biomarker for the degree of encephalopathy and the presence of urea cycle disorders.[7][8] In fact, the correlation between CSF KGM and the degree of hepatic encephalopathy has been shown to be better than that for ammonia or glutamine.[4]

dot

Caption: Hyperammonemia-induced α-Ketoglutaramate Accumulation.

Quantitative Data

The concentration of α-ketoglutaramate varies significantly between normal physiological conditions and disease states, highlighting its potential as a diagnostic and prognostic biomarker.

| Biological Matrix | Condition | α-Ketoglutaramate (KGM) Concentration | α-Ketoglutarate (KTG) Concentration | Reference |

| Human Cerebrospinal Fluid (CSF) | Controls | <1 - 8.2 µM | ~0.6x Plasma Levels | [4] |

| Human Cerebrospinal Fluid (CSF) | Liver Disease (no HE) | <1 - 6.2 µM | Not Specified | [4] |

| Human Cerebrospinal Fluid (CSF) | Hyperammonemic HE | 31 - 115 µM | Not Specified | [4] |

| Human Plasma/Serum | Normal (estimated) | ~5 - 10 µM | 23 ± 4 µM or 8.6 ± 2.6 µM | [4] |

| Human Urine | Normal | ~1 - 3 µmol/mmol creatinine | Not Specified | [10] |

| Rat Tissues | Normal | ~5 - 10 µM | Not Specified | [4] |

| Rat Liver | Normal | 7.6 µmol/kg | Not Specified | [11] |

| Rat Kidney | Normal | 4.7 µmol/kg | Not Specified | [11] |

| Rat Brain | Normal | 10.7 µmol/kg | Not Specified | [11] |

Experimental Protocols

Enzymatic Assay for α-Ketoglutaramate (KGM)

Two primary enzymatic methods have been developed for the quantification of KGM in biological samples. Both rely on the initial conversion of KGM to α-ketoglutarate (KTG) by ω-amidase.[4][12]

Method 1: Coupled Assay with Alanine Transaminase and Lactate Dehydrogenase

-

Principle: KGM is converted to KTG by ω-amidase. The resulting KTG participates in a cascade reaction involving alanine transaminase (ALT) and lactate dehydrogenase (LDH), leading to the oxidation of NADH, which is measured spectrophotometrically at 340 nm.[4]

-

Reagents:

-

ω-amidase (AMD)

-

Alanine transaminase (ALT)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Sample containing KGM

-

-

Procedure: a. Incubate the sample with ω-amidase to convert KGM to KTG. b. Add ALT, LDH, and NADH to the reaction mixture. c. Monitor the decrease in absorbance at 340 nm, which is proportional to the initial KGM concentration.

Method 2: Coupled Assay with L-Glutamic Dehydrogenase

-

Principle: KGM is hydrolyzed to KTG by ω-amidase. The KTG is then reductively aminated by L-glutamic dehydrogenase (GlDH), which also results in the oxidation of NADH. The change in absorbance at 340 nm is measured.[4][12]

-

Reagents:

-

ω-amidase (AMD)

-

L-glutamic dehydrogenase (GlDH)

-

NADH

-

Ammonia

-

Sample containing KGM

-

-

Procedure: a. Incubate the sample with an excess of purified ω-amidase. b. Add GlDH, NADH, and ammonia. c. Measure the decrease in absorbance at 340 nm to quantify the amount of KTG produced, and thus the initial KGM concentration.

dot

Caption: Enzymatic Assay Workflows for α-Ketoglutaramate.

ω-Amidase Activity Assay

The activity of ω-amidase can be determined by measuring the formation of α-ketoglutarate from its substrate, α-ketoglutaramate.

-

Principle: The assay measures the rate of α-ketoglutarate production from KGM, which is then quantified using a colorimetric reaction with 2,4-dinitrophenylhydrazine.

-

Reagents:

-

5 mM α-ketoglutaramate (αKGM)

-

5 mM Dithiothreitol (DTT)

-

100 mM Tris-HCl buffer (pH 8.5)

-

Enzyme sample

-

5 mM 2,4-dinitrophenylhydrazine in 2 M HCl

-

NaOH

-

-

Procedure: a. Prepare a reaction mixture containing αKGM, DTT, and Tris-HCl buffer. b. Initiate the reaction by adding the enzyme sample and incubate at 37°C. c. Terminate the reaction by adding 2,4-dinitrophenylhydrazine solution. d. After a further incubation, add NaOH to develop the color. e. Read the absorbance at 430 nm. The amount of α-ketoglutarate is determined from a standard curve.[13]

Conclusion and Future Directions

Alpha-ketoglutaramate is emerging from the shadows of nitrogen metabolism to be recognized as a key player in nitrogen homeostasis and a critical biomarker for hyperammonemic disorders. The glutaminase II pathway, with KGM at its core, represents an important, and often overlooked, route for glutamine metabolism. For researchers and drug development professionals, a deeper understanding of this pathway and the factors regulating KGM levels could open new avenues for the diagnosis and therapeutic intervention in a range of metabolic diseases. Future research should focus on elucidating the precise regulatory mechanisms of the glutamine transaminases and ω-amidase, and exploring the potential of targeting this pathway for the treatment of hyperammonemia and related neurotoxicity.

References

- 1. α-Ketoglutaramate: An overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic analysis of α-ketoglutaramate—A biomarker for hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of glutamine transaminase K (GTK) in sulfur and alpha-keto acid metabolism in the brain, and in the possible bioactivation of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Α-Ketoglutaramate: An Overlooked Metabolite of Glutamine and a Biomark" by Arthur J. Cooper and Tomiko Kuhara [touroscholar.touro.edu]

- 8. α-Ketoglutaramate: an overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Identification of α-Ketoglutaramate in Rat Liver, Kidney, and Brain RELATIONSHIP TO GLUTAMINE TRANSAMINASE AND ω-AMIDASE ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 12. Enzymatic analysis of α-ketoglutaramate--a biomarker for hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-Ketoglutaramate: A Pivotal, Yet Overlooked, Metabolite of Glutamine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketoglutaramate (KGM) is a key intermediate in an alternative pathway of glutamine metabolism, often referred to as the glutaminase II or the glutamine transaminase-ω-amidase (GTωA) pathway.[1][2][3] While the canonical glutaminase I pathway, involving the direct hydrolysis of glutamine to glutamate, has been extensively studied, the glutaminase II pathway presents a distinct and crucial route for the conversion of glutamine to the anaplerotic tricarboxylic acid (TCA) cycle intermediate, alpha-ketoglutarate (α-KG).[4][5] This pathway not only contributes to cellular energy and nitrogen homeostasis but also has emerging significance in various pathological conditions, including hyperammonemic diseases and cancer.[1][4] KGM's role as a biomarker and its involvement in critical signaling pathways underscore its potential as a therapeutic target.[6][7] This technical guide provides a comprehensive overview of KGM, including its biochemistry, relevant experimental protocols, quantitative data, and the signaling networks in which it participates.

The Glutaminase II Pathway: An Alternative Route of Glutamine Metabolism

The conversion of glutamine to α-ketoglutarate via the glutaminase II pathway is a two-step enzymatic process:

-

Transamination of Glutamine: Glutamine is first transaminated by a glutamine transaminase (GT) in the presence of an α-keto acid acceptor, yielding alpha-ketoglutaramate (KGM) and a new amino acid.[2][3] Mammalian tissues contain at least two major glutamine transaminases: glutamine transaminase K (GTK) and glutamine transaminase L (GTL).[2][8]

-

Hydrolysis of Alpha-Ketoglutaramate: KGM is then hydrolyzed by the enzyme ω-amidase (also known as Nit2) to produce α-ketoglutarate and ammonia.[2][7][9] This reaction is essentially irreversible and helps to drive the initial transamination step forward.[10]

The net reaction of the glutaminase II pathway is: L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + ammonia[3]

Properties of Alpha-Ketoglutaramate

In solution at physiological pH, KGM exists in equilibrium between an open-chain form and a cyclic lactam form, 2-hydroxy-5-oxoproline.[2][8] The equilibrium strongly favors the lactam, with approximately 99.7% of KGM being in the cyclic form and only about 0.3% in the open-chain form, which is the actual substrate for ω-amidase.[2][11]

Quantitative Data

Table 1: Physicochemical Properties of Alpha-Ketoglutaramate

| Property | Value | Reference |

| Equilibrium at neutral pH | ~99.7% cyclic lactam form, ~0.3% open-chain form | [2][11] |

Table 2: Kinetic Parameters of Enzymes in the Glutaminase II Pathway

| Enzyme | Substrate | Km | Reference |

| Human ω-amidase | α-Ketoglutaramate (open-chain) | ~2.7 µM | [12] |

| Mouse ω-amidase | α-Ketoglutaramate (open-chain) | ~0.6 µM | [12] |

| Human Glutamine Transaminase K (GTK/KAT1) | L-Glutamine | 2.8 mM | [12] |

| Mouse Glutamine Transaminase L (GTL/KAT3) | L-Glutamine | 0.7 mM | [12] |

Table 3: Reported Concentrations of Alpha-Ketoglutaramate in Biological Samples

| Sample Type | Condition | Concentration Range | Reference |

| Human Cerebrospinal Fluid | Controls | <1 - 8.2 µM | [6] |

| Human Cerebrospinal Fluid | Liver disease without hepatic encephalopathy | <1 - 6.2 µM | [6] |

| Human Cerebrospinal Fluid | Hyperammonemic hepatic encephalopathy | 31 - 115 µM | [6] |

| Rat Tissues | Normal | 6 - 216 µM | [13] |

Experimental Protocols

Enzymatic Synthesis of Alpha-Ketoglutaramate (Modified from Meister, 1953)

This protocol describes the synthesis of KGM from L-glutamine using L-amino acid oxidase.[14]

Materials:

-

L-glutamine

-

Crotalus adamanteus snake venom (as a source of L-amino acid oxidase)

-

Catalase

-

Dowex 50[H⁺] column

-

Sodium hydroxide (1 M)

-

Ethanol

Procedure:

-

Prepare a solution of L-glutamine and neutralize it with NaOH.

-

Add Crotalus adamanteus snake venom and catalase to the glutamine solution.

-

Incubate the reaction mixture, allowing for the oxidative deamination of L-glutamine to KGM.

-

Pass the reaction mixture through a Dowex 50[H⁺] column to separate KGM from unreacted glutamine and other cations.

-

Elute KGM with water.

-

The eluted KGM solution can be lyophilized or converted to a salt (e.g., sodium or barium salt) for storage.[13]

Note: This enzymatic preparation may contain impurities such as 5-oxoproline and α-ketoglutarate.[14]

Assay for ω-Amidase Activity

This protocol is based on the measurement of α-ketoglutarate formation from KGM.[15][16]

Materials:

-

Alpha-ketoglutaramate (KGM)

-

Tris-HCl buffer (pH 8.5)

-

Dithiothreitol (DTT)

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Reagents for α-ketoglutarate detection (e.g., glutamate dehydrogenase and NADH for a coupled spectrophotometric assay)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, and KGM in a 96-well plate.

-

Add the biological sample containing ω-amidase to initiate the reaction.

-

Incubate at 37°C.

-

Stop the reaction (e.g., by adding acid).

-

Quantify the amount of α-ketoglutarate produced. This can be done using a coupled enzyme assay where the α-ketoglutarate is converted to glutamate by glutamate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.[17]

Assay for Glutamine Transaminase Activity

The activity of glutamine transaminases can be measured by monitoring the formation of a product amino acid or KGM. The kinetic properties of glutamine transaminase from brain tissue have been studied, showing a ping-pong type reaction mechanism.[18]

Materials:

-

L-glutamine

-

An α-keto acid acceptor (e.g., phenylpyruvate)

-

Pyridoxal-5'-phosphate (PLP)

-

Buffer (e.g., phosphate or Tris buffer, pH 7.4)

-

Biological sample containing glutamine transaminase

-

Method for detecting the product (e.g., HPLC for amino acid quantification)

Procedure:

-

Prepare a reaction mixture containing L-glutamine, the α-keto acid acceptor, and PLP in the appropriate buffer.

-

Add the biological sample to start the reaction.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

Quantify the amount of the product amino acid (e.g., phenylalanine) or KGM formed using a suitable analytical method like HPLC.

Signaling Pathways and Biological Roles

The Glutaminase II Pathway

The glutaminase II pathway provides an alternative route for glutamine metabolism, leading to the production of the anaplerotic substrate α-ketoglutarate.

Caption: The Glutaminase II Pathway for Glutamine Metabolism.

Role in Cancer and Anaplerosis

In many cancer cells, there is an increased reliance on glutamine as a carbon and nitrogen source, a phenomenon termed "glutamine addiction".[4] The glutaminase II pathway contributes to this by providing an alternative route for the production of α-ketoglutarate to replenish the TCA cycle (anaplerosis), even under hypoxic conditions.[2][19] Upregulation of the glutaminase II pathway has been observed in pancreatic cancer upon inhibition of glutaminase 1, suggesting it as a potential compensatory mechanism and a new therapeutic target.[9]

Caption: Role of the Glutaminase II Pathway in Cancer Cell Anaplerosis.

Connection to mTOR and HIF-1α Signaling

Alpha-ketoglutarate, the product of the glutaminase II pathway, is a key signaling molecule. It can influence the activity of the mammalian target of rapamycin (mTOR) and hypoxia-inducible factor-1 alpha (HIF-1α) pathways.[6][7] α-KG can activate mTOR signaling, promoting protein synthesis.[1] Conversely, under certain conditions, α-KG can inhibit mTOR.[6] α-KG is also a cofactor for prolyl hydroxylases, which target HIF-1α for degradation. Thus, increased α-KG levels can lead to decreased HIF-1α stability.[13][20]

Caption: Involvement of α-Ketoglutarate in mTOR and HIF-1α Signaling.

Conclusion

Alpha-ketoglutaramate is a critical metabolite in the glutaminase II pathway, an often-underappreciated route of glutamine metabolism. Its role extends beyond simple bioenergetics, with significant implications in disease states such as hepatic encephalopathy and cancer. The potential of KGM as a biomarker and the enzymes in its metabolic pathway as therapeutic targets are areas of active research. The experimental protocols and data presented in this guide provide a foundational resource for scientists and drug development professionals aiming to further explore the multifaceted roles of alpha-ketoglutaramate. A deeper understanding of this pathway will undoubtedly open new avenues for diagnostic and therapeutic interventions.

References

- 1. scienceopen.com [scienceopen.com]

- 2. α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]

- 5. Evidence that glutamine transaminase and omega-amidase potentially act in tandem to close the methionine salvage cycle in bacteria and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 9. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Omega-amidase - Wikipedia [en.wikipedia.org]

- 11. α-Ketoglutaramate: An overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Heterogeneity, Plasticity, and Adaptation to “Glutamine Addiction” in Cancer Cells: The Role of Glutaminase and the GTωA [Glutamine Transaminase—ω-Amidase (Glutaminase II)] Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-ketoglutarate abrogates the nuclear localization of HIF-1alpha in aluminum-exposed hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay and purification of omega-amidase/Nit2, a ubiquitously expressed putative tumor suppressor, that catalyzes the deamidation of the alpha-keto acid analogues of glutamine and asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glutamine transaminase from brain tissue. Further studies on kinetic properties and specificity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Blocking anaplerotic entry of glutamine to TCA cycle sensitizes K-Ras mutant cancer cells to cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

physiological concentration of alpha-Ketoglutaramate in tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutaramate (KGM) is a key metabolite in the glutaminase II pathway, an alternative route for glutamine metabolism. In this pathway, glutamine is first transaminated to KGM, which is then hydrolyzed by the enzyme ω-amidase to yield α-ketoglutarate (AKG) and ammonia.[1][2] AKG is a crucial intermediate in the tricarboxylic acid (TCA) cycle, linking amino acid metabolism with cellular energy production. The glutaminase II pathway and its intermediate, KGM, are gaining increasing attention for their roles in nitrogen metabolism, cellular signaling, and various pathological conditions, including hyperammonemia and cancer.[3][4] This technical guide provides a comprehensive overview of the physiological concentrations of KGM in various tissues, detailed experimental protocols for its quantification, and a description of the key metabolic pathways in which it is involved.

Physiological Concentrations of α-Ketoglutaramate

The concentration of α-ketoglutaramate varies across different tissues and species. The following tables summarize the available quantitative data for KGM concentrations in rat tissues and human biological fluids.

Table 1: Physiological Concentrations of α-Ketoglutaramate in Rat Tissues

| Tissue | Concentration (μM) | Reference |

| Liver | 216 | [5] |

| Kidney | 13 | [5] |

| Brain | 6 | [5] |

| Plasma | 19 | [5] |

Table 2: Concentrations of α-Ketoglutaramate in Human Biological Fluids

| Fluid | Condition | Concentration (μM) | Reference |

| Cerebrospinal Fluid | Normal | <1 - 8.2 | |

| Cerebrospinal Fluid | Hepatic Encephalopathy | 31 - 115 | |

| Urine | Normal | ~2 μmol/mmol creatinine | [6] |

Metabolic Pathways Involving α-Ketoglutaramate

The primary metabolic pathway involving α-ketoglutaramate is the glutaminase II pathway . This pathway provides an alternative to the canonical glutaminase I pathway for the conversion of glutamine to the TCA cycle intermediate, α-ketoglutarate.

The Glutaminase II Pathway

The glutaminase II pathway consists of two main enzymatic steps:

-

Transamination of Glutamine: Glutamine is converted to α-ketoglutaramate by a glutamine transaminase (e.g., glutamine transaminase K [GTK] or L [GTL]). This reaction requires an α-keto acid as an amino group acceptor.

-

Hydrolysis of α-Ketoglutaramate: α-Ketoglutaramate is then hydrolyzed by the enzyme ω-amidase to produce α-ketoglutarate and ammonia.

This pathway is significant as it can generate anaplerotic α-ketoglutarate to replenish the TCA cycle, particularly in tissues with high metabolic activity.

Connection to the TCA Cycle and Methionine Salvage Pathway

The α-ketoglutarate produced from KGM directly enters the Tricarboxylic Acid (TCA) Cycle , serving as a key anaplerotic substrate to maintain the pool of cycle intermediates for energy production and biosynthesis.

Furthermore, the glutaminase II pathway is linked to the Methionine Salvage Pathway . In this pathway, α-keto-γ-methiolbutyrate (KMB), a product of methionine metabolism, can act as the α-keto acid acceptor in the transamination of glutamine, regenerating methionine. This highlights the role of the glutaminase II pathway in recycling essential amino acids.

Experimental Protocols for the Quantification of α-Ketoglutaramate

Accurate quantification of α-ketoglutaramate in biological samples is crucial for understanding its physiological roles. Two primary methods are employed for this purpose: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

High-Performance Liquid Chromatography (HPLC) Method

This method allows for the direct measurement of underivatized KGM in deproteinized tissue and plasma samples.[5][7]

1. Sample Preparation:

-

Tissues:

-

Excise and immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue (e.g., 100 mg) in 1 mL of ice-cold 10% (w/v) perchloric acid (PCA).

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and neutralize it with 3 M potassium carbonate (K2CO3).

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm filter before HPLC analysis.

-

-

Plasma:

-

Collect blood in heparinized tubes and centrifuge to separate plasma.

-

Deproteinize the plasma by adding an equal volume of ice-cold 10% PCA.

-

Follow steps 1.3 to 1.6 from the tissue preparation protocol.

-

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV/VIS detector is suitable.

-

Column: A C18 analytical column (e.g., YMC Triart, 250 x 3.0 mm, 3 µm) protected by a C18 guard column (e.g., Phenomenex Securityguard, 4 x 2 mm) is recommended.[7]

-

Mobile Phase: An isocratic mobile phase consisting of 1.5% (v/v) Acetonitrile in 20 mM potassium phosphate buffer (KH2PO4), adjusted to pH 2.9.[8]

-

Flow Rate: 1 mL/min.[8]

-

Detection: UV detection at 210 nm.[8]

-

Injection Volume: 20 µL.[8]

-

Column Temperature: 25°C.[8]

3. Quantification:

-

Prepare standard solutions of α-ketoglutaramate of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of KGM in the samples by comparing their peak areas to the standard curve.

Enzymatic Assay Method

This method relies on the enzymatic conversion of KGM to a product that can be measured spectrophotometrically. Two coupled-enzyme systems are commonly used.

Assay Principle:

Both assays begin with the conversion of α-ketoglutaramate to α-ketoglutarate by ω-amidase. The subsequent reactions differ but ultimately lead to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

Procedure 1: Coupled with Alanine Transaminase and Lactate Dehydrogenase

-

Reaction 1: α-Ketoglutaramate + H₂O → α-Ketoglutarate + NH₃ (catalyzed by ω-amidase)

-

Reaction 2: α-Ketoglutarate + L-Alanine ⇌ L-Glutamate + Pyruvate (catalyzed by Alanine Transaminase)

-

Reaction 3: Pyruvate + NADH + H⁺ ⇌ L-Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)

Procedure 2: Coupled with L-Glutamic Dehydrogenase

-

Reaction 1: α-Ketoglutaramate + H₂O → α-Ketoglutarate + NH₃ (catalyzed by ω-amidase)

-

Reaction 2: α-Ketoglutarate + NADH + NH₄⁺ + H⁺ ⇌ L-Glutamate + NAD⁺ + H₂O (catalyzed by L-Glutamic Dehydrogenase)

Reagents and Protocol (General Outline):

-

Sample Preparation: Prepare deproteinized tissue or plasma extracts as described for the HPLC method.

-

Reaction Mixture: A typical reaction mixture in a final volume of 1 mL would contain:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.5-9.0)

-

Sample extract

-

NADH (e.g., 0.2 mM)

-

For Procedure 1: L-Alanine, Alanine Transaminase, Lactate Dehydrogenase

-

For Procedure 2: NH₄Cl, L-Glutamic Dehydrogenase

-

-

Assay Procedure:

-

Incubate the reaction mixture without ω-amidase to measure any background NADH oxidation.

-

Initiate the reaction by adding a purified preparation of ω-amidase.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Quantification: The amount of KGM is proportional to the total change in absorbance due to NADH oxidation, which can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

This technical guide provides a foundational understanding of the physiological concentrations of α-ketoglutaramate in various tissues, the metabolic pathways in which it participates, and detailed methodologies for its quantification. As research into the roles of the glutaminase II pathway in health and disease continues to expand, the accurate measurement and understanding of α-ketoglutaramate will be increasingly critical for researchers, scientists, and drug development professionals. The provided data, protocols, and pathway diagrams serve as a valuable resource for those investigating this important metabolite.

References

- 1. "The Metabolic Importance of the Glutaminase II Pathway in Normal and C" by Thambi Dorai, John T. Pinto et al. [touroscholar.touro.edu]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 4. α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC determination of α-ketoglutaramate [5-amino-2,5-dioxopentanoate] in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Ketoglutaramate: An overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to α-Ketoglutaramate and the Glutaminase II Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of glutamine is a cornerstone of cellular bioenergetics and biosynthesis, particularly in proliferative states such as cancer. While the canonical glutaminase I (GLS1/2) pathway is well-characterized, an alternative, yet significant, route for glutamine utilization exists: the glutaminase II pathway. This pathway, involving the sequential action of a glutamine transaminase (GT) and ω-amidase, converts glutamine to the key tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate, via the formation of α-ketoglutaramate (KGM). This guide provides a comprehensive technical overview of the glutaminase II pathway, its core components, and its emerging significance in health and disease. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this metabolic route, including detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic targeting.

Introduction to the Glutaminase II Pathway

The glutaminase II pathway, also referred to as the glutamine transaminase-ω-amidase (GTωA) pathway, represents an alternative route for the conversion of L-glutamine to α-ketoglutarate[1][2]. This two-step enzymatic cascade is distinct from the more commonly studied glutaminase I pathway, which involves the direct hydrolysis of glutamine to glutamate by glutaminase (GLS1 or GLS2), followed by the conversion of glutamate to α-ketoglutarate.

The net reaction of the glutaminase II pathway is as follows:

L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + NH₄⁺[3]

This pathway is initiated by the transamination of L-glutamine with an α-keto acid acceptor, a reaction catalyzed by a glutamine transaminase (GT). This produces α-ketoglutaramate (KGM) and a new amino acid. Subsequently, KGM is hydrolyzed by the enzyme ω-amidase to yield α-ketoglutarate and ammonia[3].

The glutaminase II pathway is not merely a redundant metabolic route but possesses unique physiological roles. It is implicated in the methionine salvage pathway, nitrogen homeostasis, and the detoxification of certain xenobiotics[2]. Notably, its ability to produce α-ketoglutarate for anaplerosis in a manner that can be independent of the redox state has drawn attention to its potential role in cancer metabolism, particularly in hypoxic tumor microenvironments.

Core Components of the Glutaminase II Pathway

α-Ketoglutaramate (KGM)

α-Ketoglutaramate is the central intermediate of the glutaminase II pathway. In aqueous solution at physiological pH, KGM exists in equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline[3]. This equilibrium heavily favors the lactam, with only a small fraction present as the open-chain α-keto acid that serves as the substrate for ω-amidase[4]. The concentration of α-ketoglutaramate is elevated in the cerebrospinal fluid of patients with hepatic encephalopathy and in the urine of individuals with inborn errors of the urea cycle, suggesting its potential as a biomarker for these conditions[3].

Glutamine Transaminases (GTK and GTL)

Mammalian tissues express at least two major glutamine transaminases: glutamine transaminase K (GTK), also known as kynurenine aminotransferase I (KAT I), and glutamine transaminase L (GTL), also known as kynurenine aminotransferase III (KAT3)[2][5]. These enzymes exhibit broad substrate specificity for both the amino donor (glutamine and other amino acids) and the α-keto acid acceptor.

-

Glutamine Transaminase K (GTK/KAT I): Predominantly found in the kidney and brain, GTK plays a crucial role in the metabolism of kynurenine, a tryptophan metabolite, in addition to its function in the glutaminase II pathway[5][6].

-

Glutamine Transaminase L (GTL/KAT III): Primarily expressed in the liver, GTL also demonstrates broad substrate specificity[2][5].

The transamination reaction catalyzed by these enzymes is a critical regulatory point in the pathway.

ω-Amidase (Nit2)

ω-Amidase, also known as Nit2, is the second key enzyme in the glutaminase II pathway. It catalyzes the irreversible hydrolysis of the open-chain form of α-ketoglutaramate to α-ketoglutarate and ammonia[1][4][7]. This enzyme also acts on α-ketosuccinamate, the α-keto acid analog of asparagine, converting it to oxaloacetate[7]. The action of ω-amidase effectively pulls the reversible transamination reaction in the direction of glutamine catabolism[4].

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzymes of the glutaminase II pathway. These values can vary depending on the specific assay conditions, pH, and substrate concentrations.

| Enzyme | Source | Substrate(s) | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |

| Glutamine Transaminase K (GTK/KAT I) | Rat Kidney | Glutamine, Phenylpyruvate | ~2.6 | Not specified | [5][8] |

| Mouse (mKAT1) | Glutamine, Phenylpyruvate | 4.0 | Not specified | [5] | |

| Glutamine Transaminase L (GTL/KAT III) | Rat Liver | Glutamine, Phenylpyruvate | Not specified | Not specified | [5] |

| Mouse (mKAT3) | Glutamine, Phenylpyruvate | 2.6 | Not specified | [5] | |

| ω-Amidase | Rat Liver | α-Ketoglutaramate | Not specified | Not specified | [7][9] |

α-Ketoglutaramate Concentrations in Biological Samples

The concentration of α-ketoglutaramate can vary significantly between different tissues and physiological states. The following table provides a summary of reported concentrations.

| Biological Sample | Condition | Concentration (µM) | Reference(s) |

| Rat Plasma | Normal | ~19 | [10] |

| Rat Liver | Normal | ~216 | [10] |

| Rat Kidney | Normal | ~13 | [10] |

| Rat Brain | Normal | ~6 | [10] |

| Human Cerebrospinal Fluid | Control | < 1 - 8.2 | [3] |

| Hepatic Encephalopathy | 31 - 115 | [3] | |

| Human Urine | Urea Cycle Disorders | Markedly elevated | [3] |

Signaling Pathways and Metabolic Integration

The glutaminase II pathway does not operate in isolation but is integrated with central carbon and nitrogen metabolism.

Connection to the TCA Cycle

The primary output of the glutaminase II pathway, α-ketoglutarate, is a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle. By replenishing TCA cycle intermediates, this pathway supports cellular energy production and provides precursors for the biosynthesis of other molecules.

Role in the Methionine Salvage Pathway

The glutaminase II pathway plays a crucial role in the methionine salvage pathway, which regenerates methionine from its metabolic byproducts. Glutamine transaminases catalyze the final step of this pathway, the transamination of α-keto-γ-methiolbutyrate (KMB) to methionine, with glutamine serving as the amino donor.

Experimental Protocols

Measurement of Glutamine Transaminase Activity (Spectrophotometric Assay)

This protocol is adapted from methods used for assaying transaminase activity and can be optimized for either GTK or GTL. The principle involves monitoring the formation of the product amino acid or the consumption of the α-keto acid substrate. A continuous spectrophotometric assay can be developed by coupling the reaction to a dehydrogenase that uses NAD(P)H.

Materials:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.5

-

L-Glutamine solution (e.g., 100 mM stock)

-

α-Keto acid substrate solution (e.g., 20 mM phenylpyruvate stock)

-

Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM stock)

-

L-Amino acid dehydrogenase (e.g., Phenylalanine dehydrogenase)

-

NADH solution (e.g., 10 mM stock)

-

Enzyme preparation (cell lysate or purified enzyme)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction master mix in the reaction buffer containing L-glutamine (final concentration, e.g., 10 mM), PLP (final concentration, e.g., 0.1 mM), L-amino acid dehydrogenase (e.g., 1-2 units), and NADH (final concentration, e.g., 0.2 mM).

-

Equilibrate the master mix to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation to the master mix.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the glutamine transaminase activity.

-

A blank reaction without the α-keto acid substrate should be run to account for any non-specific NADH oxidation.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Measurement of ω-Amidase Activity (96-Well Plate Assay)

This protocol is based on the colorimetric detection of α-ketoglutarate produced from the hydrolysis of α-ketoglutaramate.

Materials:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.5

-

α-Ketoglutaramate (KGM) solution (e.g., 50 mM stock)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in 2 M HCl)

-

NaOH solution (e.g., 2.5 M)

-

Enzyme preparation (cell lysate or purified enzyme)

-

96-well microplate

-

Microplate reader capable of reading absorbance at ~540 nm

Procedure:

-

Add the enzyme preparation to wells of a 96-well plate.

-

Initiate the reaction by adding the KGM solution to a final concentration of, for example, 5 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the DNPH solution. This solution also derivatizes the α-ketoglutarate product.

-

Incubate at room temperature for 10 minutes to allow for derivatization.

-

Add the NaOH solution to develop the color.

-

Read the absorbance at approximately 540 nm.

-

A standard curve of α-ketoglutarate should be prepared to quantify the amount of product formed.

-

A blank reaction without the enzyme should be included to account for any non-enzymatic degradation of KGM.

Quantification of α-Ketoglutaramate by HPLC

This protocol provides a general framework for the quantification of α-ketoglutaramate in biological samples using high-performance liquid chromatography (HPLC) with UV detection[10].

Materials:

-

Perchloric acid (PCA) or Metaphosphoric acid (MPA) for deproteinization

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: e.g., 20 mM potassium phosphate buffer, pH 2.9, with a small percentage of acetonitrile

-

α-Ketoglutaramate standard

Procedure:

-

Sample Preparation:

-

For plasma or tissue homogenates, deproteinize the sample by adding ice-cold PCA or MPA to a final concentration of 5-10% (w/v).

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Set the HPLC system with the C18 column equilibrated with the mobile phase.

-

Set the UV detector to a wavelength of 210 nm.

-

Inject the prepared sample supernatant.

-

Elute the compounds isocratically with the mobile phase at a defined flow rate (e.g., 1 mL/min).

-

Identify the α-ketoglutaramate peak by comparing its retention time with that of a pure standard.

-

Quantify the concentration of α-ketoglutaramate by comparing the peak area with a standard curve generated from known concentrations of the standard.

-

Implications for Drug Development

The reliance of certain cancers on glutamine metabolism, often termed "glutamine addiction," has made this metabolic pathway an attractive target for therapeutic intervention. While inhibitors of glutaminase I are in various stages of clinical development, the existence of the glutaminase II pathway presents a potential bypass mechanism that could lead to therapeutic resistance.

Targeting the key enzymes of the glutaminase II pathway, namely glutamine transaminases and ω-amidase, either alone or in combination with GLS1/2 inhibitors, offers a promising strategy to more effectively shut down glutamine utilization in cancer cells. The development of potent and specific inhibitors for GTK, GTL, and ω-amidase is an active area of research with significant therapeutic potential.

Conclusion

The glutaminase II pathway, mediated by glutamine transaminases and ω-amidase, is an important, and often overlooked, component of cellular glutamine metabolism. Its product, α-ketoglutaramate, and the pathway's contribution to anaplerosis and other metabolic processes, highlight its significance in both normal physiology and disease states, particularly cancer. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers and drug development professionals seeking to explore its full biological and therapeutic potential. Further investigation into the regulation and tissue-specific roles of the glutaminase II pathway will undoubtedly uncover new insights into cellular metabolism and open new avenues for therapeutic intervention.

References

- 1. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. ω-Amidase and Its Substrate α-Ketoglutaramate (the α-Keto Acid Analogue of Glutamine) as Biomarkers in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omega-amidase - Wikipedia [en.wikipedia.org]

- 5. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine transaminase K from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay and purification of omega-amidase/Nit2, a ubiquitously expressed putative tumor suppressor, that catalyzes the deamidation of the alpha-keto acid analogues of glutamine and asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel mechanism of inhibition of rat kidney-type glutaminase by bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. researchgate.net [researchgate.net]

The Overlooked Intermediate: A Technical Guide to the Function of α-Ketoglutaramate in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, L-glutamine plays a central role as a key nutrient for rapidly proliferating cells, including cancer cells. While the canonical "glutaminase I" pathway for glutamine metabolism is well-established, a lesser-known but significant alternative, the "glutaminase II" or glutamine transaminase-ω-amidase (GTωA) pathway, is gaining recognition for its critical role in cellular energetics, nitrogen homeostasis, and disease pathogenesis. At the heart of this pathway lies α-ketoglutaramate (KGM), a metabolite whose importance has been historically underestimated. This technical guide provides an in-depth exploration of the function of α-ketoglutaramate in cellular metabolism, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Metabolic Function of α-Ketoglutaramate

α-Ketoglutaramate is a key intermediate in the GTωA pathway, which facilitates the conversion of glutamine to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG).[1][2][3] This pathway involves two key enzymatic steps:

-

Transamination of Glutamine: Glutamine transaminases (GT), such as glutamine transaminase K (GTK) and glutamine transaminase L (GTL), catalyze the transfer of the amino group from glutamine to an α-keto acid acceptor, producing α-ketoglutaramate and a new amino acid.[1][4]

-

Hydrolysis of α-Ketoglutaramate: The enzyme ω-amidase (ωA) then hydrolyzes α-ketoglutaramate to α-ketoglutarate and ammonia.[1][2][3]

The net reaction of the glutaminase II pathway is: L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + ammonia[2]

This pathway is significant as it provides an alternative route for anaplerotic replenishment of the TCA cycle, particularly under conditions where the traditional glutaminase I pathway may be compromised, such as hypoxia.[1][4]

Quantitative Data on α-Ketoglutaramate

The concentration of α-ketoglutaramate can vary significantly between different tissues and under various physiological and pathological conditions.

| Biological Sample | Species | Condition | Concentration (µM) | Reference |

| Liver | Rat | Normal | ~216 | [5] |

| Kidney | Rat | Normal | ~13 | [5] |

| Brain | Rat | Normal | ~6 | [5] |

| Plasma | Rat | Normal | ~19 | [5] |

| Cerebrospinal Fluid | Human | Hepatic Coma | 3- to 10-fold increase | [6] |

Table 1: Concentrations of α-Ketoglutaramate in various biological samples.

Key Signaling Pathways and Metabolic Relationships

The GTωA pathway and its central metabolite, α-ketoglutaramate, are integrated into several crucial cellular processes.

The Glutaminase II (GTωA) Pathway

This pathway provides a vital link between glutamine metabolism and the TCA cycle.

Caption: The Glutaminase II (GTωA) pathway for α-ketoglutarate production.

Role in Nitrogen and Sulfur Metabolism

The GTωA pathway is also implicated in the methionine salvage pathway, where glutamine serves as an important amine donor for the regeneration of methionine.[1][4] This highlights the role of α-ketoglutaramate in integrating nitrogen and sulfur metabolism.

Involvement in Cancer Metabolism

Rapidly dividing cancer cells exhibit a phenomenon known as "glutamine addiction," heavily relying on glutamine for energy and biomass.[1][4] The GTωA pathway contributes to this by providing a means to generate α-ketoglutarate even under hypoxic conditions often found in tumors.[1][4]

Caption: Role of the GTωA pathway in cancer cell metabolism.

Experimental Protocols

Synthesis of α-Ketoglutaramate

α-Ketoglutaramate is not commercially available and must be synthesized enzymatically.

Principle: L-glutamine is oxidized to α-ketoglutaramate by snake venom L-amino acid oxidase in the presence of catalase to remove the hydrogen peroxide byproduct.[7][8]

Methodology:

-

Prepare a reaction mixture containing L-glutamine, snake venom L-amino acid oxidase (from Crotalus adamanteus), and catalase in a suitable buffer (e.g., Tris-HCl, pH 7.4).[8]

-

Incubate the reaction mixture at 37°C.[9] The reaction progress can be monitored by measuring the consumption of L-glutamine or the formation of α-ketoglutaramate using HPLC.[10]

-

Upon completion, terminate the reaction by deproteinization, for instance, by adding a final concentration of 5% (v/v) metaphosphoric acid.[11]

-

Remove the precipitated protein by centrifugation.

-

Purify α-ketoglutaramate from the supernatant using cation-exchange chromatography to remove unreacted glutamine and other cations.[1]

-

The eluted α-ketoglutaramate can be concentrated and stored as a salt (e.g., sodium salt) at -20°C.[7]

Caption: Workflow for the enzymatic synthesis of α-ketoglutaramate.

Quantification of α-Ketoglutaramate by HPLC

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is a reliable method for the quantification of α-ketoglutaramate in biological samples.[5][12]

Methodology:

-

Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenates) using an acid such as perchloric acid or metaphosphoric acid.[11] Centrifuge to remove precipitated proteins.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., AkzoNobel Kromasil Eternity-5-C18, 4.6 × 250 mm).[10]

-

Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 20 mM KH₂PO₄, pH 2.9) in an isocratic elution. A typical ratio is 1.5:98.5 (v/v) acetonitrile:buffer.[10]

-

Flow Rate: 1 mL/min.[10]

-

Detection: UV detection at 210 nm.[10]

-

Column Temperature: 25°C.[10]

-

-

Quantification: Identify and quantify the α-ketoglutaramate peak by comparing its retention time and area with those of a known standard.[11]

Enzymatic Assay for α-Ketoglutaramate

Principle: This assay relies on the conversion of α-ketoglutaramate to α-ketoglutarate by ω-amidase. The resulting α-ketoglutarate is then quantified in a coupled enzymatic reaction that leads to the oxidation of NADH, which can be measured spectrophotometrically.[7][13]

Methodology:

-

Step 1: Conversion to α-Ketoglutarate:

-

Incubate the sample containing α-ketoglutaramate with an excess of purified ω-amidase to ensure complete conversion to α-ketoglutarate.[7]

-

-

Step 2: Quantification of α-Ketoglutarate (coupled reaction):

-

Method A (Alanine Transaminase/Lactate Dehydrogenase): The generated α-ketoglutarate initiates a cascade where alanine transaminase and lactate dehydrogenase lead to the oxidation of NADH.[7][13]

-

Method B (Glutamate Dehydrogenase): In the presence of ammonia, glutamate dehydrogenase catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADH.[7]

-

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The amount of NADH oxidized is directly proportional to the initial amount of α-ketoglutaramate in the sample.

Caption: Workflow for the enzymatic assay of α-ketoglutaramate.

Conclusion and Future Directions

α-Ketoglutaramate is emerging from the shadows of cellular metabolism as a critical player in glutamine utilization, nitrogen balance, and the metabolic reprogramming of cancer cells. Its role as a biomarker for hyperammonemic conditions further underscores its clinical relevance.[2][3] For researchers and drug development professionals, a deeper understanding of the GTωA pathway and the regulation of α-ketoglutaramate levels offers exciting new avenues for therapeutic intervention. Future research should focus on the development of specific inhibitors for glutamine transaminases and ω-amidase to further elucidate the physiological roles of this pathway and to explore their potential as novel anti-cancer agents. The detailed methodologies and pathways presented in this guide provide a solid foundation for advancing our knowledge of this important, yet often overlooked, metabolite.

References

- 1. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 2. α-Ketoglutaramate: An overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Α-Ketoglutaramate: An Overlooked Metabolite of Glutamine and a Biomark" by Arthur J. Cooper and Tomiko Kuhara [touroscholar.touro.edu]

- 4. α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC determination of α-ketoglutaramate [5-amino-2,5-dioxopentanoate] in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-ketoglutaramate: increased concentrations in the cerebrospinal fluid of patients in hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic analysis of α-ketoglutaramate—A biomarker for hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparative Biocatalytic Synthesis of α-Ketoglutaramate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Energy Metabolites and Indicative Significance of α-Ketoglutarate and α-Ketoglutaramate in Assessing the Progression of Chronic Hepatoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Balance of Ketoacids α-Ketoglutarate and α-Ketoglutaramate Reflects the Degree of the Development of Hepatoencephalopathy in Rats [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Role of α-Ketoglutaramate in the Methionine Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component of proteins and a precursor for key metabolites, including S-adenosylmethionine (SAM), the primary methyl donor in the cell. The methionine salvage pathway (MSP) is a crucial metabolic route that regenerates methionine from its byproduct, 5'-methylthioadenosine (MTA), which is produced during polyamine synthesis and other SAM-dependent reactions. This pathway is vital for conserving the sulfur and methyl groups of methionine. A key, and often overlooked, player in the final step of this pathway is α-ketoglutaramate (KGM). This technical guide provides an in-depth exploration of the involvement of α-ketoglutaramate in the methionine salvage pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

The final step of the methionine salvage pathway involves the transamination of α-keto-γ-methiolbutyrate (KMB) to regenerate methionine. In mammals, the primary amino donor for this reaction is glutamine. This transamination is catalyzed by glutamine transaminases, primarily glutamine transaminase K (GTK) and glutamine transaminase L (GTL)[1][2]. The reaction produces methionine and α-ketoglutaramate (KGM).

KGM is subsequently hydrolyzed by the enzyme ω-amidase to α-ketoglutarate, a key intermediate in the Krebs cycle, and ammonia[1][3][4]. The irreversible nature of the ω-amidase-catalyzed hydrolysis of KGM is a critical driving force for the final step of the methionine salvage pathway, ensuring the efficient regeneration of methionine[1][4].

Data Presentation

Quantitative Data on α-Ketoglutaramate and Related Enzymes

| Tissue (Rat) | α-Ketoglutaramate (KGM) Concentration (μM) | Reference |

| Liver | 6 - 216 | [5] |

| Kidney | 6 - 216 | [5] |

| Brain | 6 - 216 | [5] |

Table 1: Concentration of α-Ketoglutaramate in Rat Tissues.

| Fluid (Human) | Condition | α-Ketoglutaramate (KGM) Concentration (μM) | Reference |

| Cerebrospinal Fluid | Control | <1 - 8.2 | |

| Cerebrospinal Fluid | Liver Disease (without hepatic encephalopathy) | <1 - 6.2 | |

| Cerebrospinal Fluid | Hyperammonemic Hepatic Encephalopathy | 31 - 115 |

Table 2: Concentration of α-Ketoglutaramate in Human Cerebrospinal Fluid.

| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) | Organism | Reference |

| Recombinant Human Glutamine Transaminase K (rhGTK) | Glutamine | 0.7 - 6.4 | - | - | Human | [6] |

| Recombinant Human Glutamine Transaminase K (rhGTK) | Phenylalanine | 0.7 - 6.4 | - | - | Human | [6] |

| Recombinant Human Glutamine Transaminase K (rhGTK) | Leucine | 0.7 - 6.4 | - | - | Human | [6] |

| Recombinant Human Glutamine Transaminase K (rhGTK) | Kynurenine | 0.7 - 6.4 | - | - | Human | [6] |

| Recombinant Human Glutamine Transaminase K (rhGTK) | Tryptophan | 0.7 - 6.4 | - | - | Human | [6] |

| Recombinant Human Glutamine Transaminase K (rhGTK) | Methionine | 0.7 - 6.4 | - | - | Human | [6] |

| Recombinant Human Glutamine Transaminase K (rhGTK) | Tyrosine | 0.7 - 6.4 | - | - | Human | [6] |

| Recombinant Human Glutamine Transaminase K (rhGTK) | Histidine | 0.7 - 6.4 | - | - | Human | [6] |

| Mouse Kynurenine Aminotransferase 1 (mKAT1/GTK) | Glutamine | 2.37 ± 0.4 | 410.5 ± 23.7 | 173.2 | Mouse | [7] |

| Mouse Kynurenine Aminotransferase 3 (mKAT3/GTL) | Glutamine | 0.7 ± 0.1 | 350.2 ± 15.1 | 500.3 | Mouse | [7] |

| Mouse Kynurenine Aminotransferase 1 (mKAT1/GTK) | Phenylpyruvate | - | - | - | Mouse | [7] |

| Mouse Kynurenine Aminotransferase 3 (mKAT3/GTL) | Phenylpyruvate | - | - | - | Mouse | [7] |

Table 3: Kinetic Parameters of Glutamine Transaminases with Various Substrates. Note: The Km values for rhGTK are presented as a range as reported in the literature with α-ketobutyrate as the amino acceptor. Specific kcat values were not provided. The kinetic parameters for mKAT1 and mKAT3 were determined with phenylpyruvate as the amino acceptor.

Experimental Protocols

Enzymatic Synthesis of α-Ketoglutaramate (KGM)

This protocol is adapted from the method originally described by Meister and subsequently modified. It relies on the oxidation of L-glutamine using snake venom L-amino acid oxidase.

Materials:

-

L-glutamine

-

Snake venom L-amino acid oxidase (e.g., from Crotalus adamanteus)

-

Catalase

-

Dowex 50 (H⁺ form) resin

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Phosphate buffer (pH 7.2)

Procedure:

-

Prepare a solution of L-glutamine in phosphate buffer (pH 7.2).

-

Add snake venom L-amino acid oxidase and catalase to the glutamine solution. The catalase is essential to remove the hydrogen peroxide byproduct, which can degrade the product.

-

Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by measuring ammonia production or by HPLC analysis.

-

Once the reaction is complete, terminate it by heating the mixture to denature the enzymes, followed by centrifugation to remove the precipitated protein.

-

Load the supernatant onto a pre-equilibrated Dowex 50 (H⁺ form) column to separate KGM from unreacted glutamine and other cations.

-

Elute the KGM from the column with deionized water.

-

Neutralize the eluted KGM solution with NaOH to the desired pH.

-

The concentration of the prepared KGM solution can be determined by enzymatic assay with ω-amidase and glutamate dehydrogenase, measuring the change in NADH absorbance at 340 nm.

Assay for ω-Amidase Activity

This protocol describes a spectrophotometric assay to measure the activity of ω-amidase by quantifying the product, α-ketoglutarate.

Materials:

-

α-Ketoglutaramate (KGM) solution (synthesized as described above)

-

Tris-HCl buffer (pH 8.5-9.0)

-

Glutamate dehydrogenase

-

NADH

-

Ammonium chloride (NH₄Cl)

-

Enzyme source (e.g., tissue homogenate, purified ω-amidase)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5-9.0), NADH, ammonium chloride, and glutamate dehydrogenase. The high pH is crucial as it favors the open-chain form of KGM, which is the substrate for ω-amidase[1].

-

Add the enzyme source to the reaction mixture and pre-incubate for a few minutes at 37°C.

-

Initiate the reaction by adding the KGM solution.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of α-ketoglutarate production, and thus to the ω-amidase activity.

-

A blank reaction without the enzyme source or without KGM should be run to correct for any background NADH oxidation.

Quantification of Methionine Salvage Pathway Intermediates by LC-MS

This protocol provides a general workflow for the quantitative analysis of metabolites in the methionine salvage pathway, including KGM, using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., isotopically labeled versions of the metabolites of interest)

-

Methanol, ice-cold

-

Acetonitrile

-

Formic acid

-

LC-MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Extraction:

-

For cultured cells, rapidly quench metabolism by washing with ice-cold saline and then adding ice-cold methanol.

-

For tissues, homogenize the frozen tissue in a cold solvent mixture (e.g., methanol/water).

-

Add internal standards to the samples at the beginning of the extraction process to account for sample loss and matrix effects.

-

-

Sample Preparation:

-

Centrifuge the extracts to pellet proteins and cell debris.

-

Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., water/acetonitrile with formic acid).

-

-

LC-MS Analysis:

-

Separate the metabolites using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.

-

Detect and quantify the metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each metabolite and its internal standard should be established.

-

-

Data Analysis:

-

Construct calibration curves for each metabolite using known concentrations of standards.

-

Calculate the concentration of each metabolite in the samples by comparing the peak area ratios of the endogenous metabolite to its internal standard against the calibration curve.

-

Mandatory Visualization

References

- 1. Omega-amidase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The methionine salvage pathway [normalesup.org]

- 5. Substrate specificity of human glutamine transaminase K as an aminotransferase and as a cysteine S-conjugate β-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Structural Analysis of α-Ketoglutaramate and its Lactam Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Ketoglutaramate (KGM), the α-keto acid analog of glutamine, and its corresponding cyclic lactam form, 2-hydroxy-5-oxoproline, are crucial intermediates in the glutaminase II pathway. This pathway represents an alternative route for glutamine metabolism, leading to the production of the key Krebs cycle intermediate, α-ketoglutarate. The interplay between the open-chain KGM and its predominant lactam form is a critical aspect of its biological activity and a key consideration in its analysis. This technical guide provides a comprehensive overview of the structural analysis of these two molecules, detailing their physicochemical properties, equilibrium dynamics, and the experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers in metabolism, oncology, and drug development who are investigating the roles of these metabolites in health and disease.

Introduction

Glutamine is a vital nutrient for rapidly proliferating cells, including cancer cells, which often exhibit a phenomenon termed "glutamine addiction." While the canonical glutaminase I pathway, involving the conversion of glutamine to glutamate, is well-studied, the alternative glutaminase II pathway offers a distinct metabolic route. This pathway involves the transamination of glutamine to α-ketoglutaramate (KGM), followed by the hydrolysis of KGM to α-ketoglutarate and ammonia, a reaction catalyzed by the enzyme ω-amidase.[1][2][3]

A key feature of KGM is its existence in equilibrium with a cyclic lactam form, 2-hydroxy-5-oxoproline.[4][5] At physiological pH, this equilibrium overwhelmingly favors the lactam, with the open-chain form constituting only a minor fraction.[3][4] This dynamic equilibrium has significant implications for the enzymatic processing of KGM and its analytical detection. This guide delves into the structural characteristics of both forms, providing detailed methodologies for their study.

Physicochemical Properties and Equilibrium

The structural interconversion between α-ketoglutaramate and its lactam, 2-hydroxy-5-oxoproline, is a spontaneous, pH-dependent process.[5] The open-chain form is the direct substrate for the enzyme ω-amidase.[3]

Table 1: Physicochemical and Equilibrium Data

| Property | Value | Reference |

| Predominant form at neutral pH | Lactam (2-hydroxy-5-oxoproline) | [3][4] |

| Equilibrium distribution (neutral pH) | ~99.7% Lactam, ~0.3% Open-chain | [3][4] |

| Rate of interconversion catalyst | Base (OH⁻) | [5] |

| Optimal pH for ω-amidase activity | ~9.0 | [5] |

| Normal concentration in rat tissues | 6 µM to 216 µM | [4][5] |

Caption: Equilibrium between α-Ketoglutaramate and its lactam form.

Structural Analysis

X-ray Crystallography

As of the latest literature review, a definitive crystal structure for 2-hydroxy-5-oxoproline, the lactam form of α-ketoglutaramate, has not been deposited in publicly available databases such as the Cambridge Structural Database (CSD). While the crystal structure of pyroglutamic acid (5-oxoproline), the lactam of glutamic acid, has been determined, it is important to note that this is a different molecule.[6] The presence of the hydroxyl group at the C2 position in 2-hydroxy-5-oxoproline would significantly influence its crystal packing and intermolecular interactions.

The determination of the crystal structure of 2-hydroxy-5-oxoproline would provide invaluable data on its three-dimensional conformation, bond lengths, bond angles, and intermolecular hydrogen bonding network. This information would be instrumental for computational modeling studies, understanding its interaction with enzymes, and for the rational design of potential inhibitors or probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the equilibrium between the open-chain and lactam forms of KGM in solution.[4] Due to the low abundance of the open-chain form at neutral pH, its signals are often undetectable in standard 1D ¹H NMR spectra.[4] However, NMR can be used to confirm the structure of the synthesized lactam and to study the kinetics of the interconversion under different pH conditions.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the detection and quantification of KGM and its lactam.[7] The fragmentation patterns observed in MS/MS experiments can be used to confirm the identity of the molecules.[7]

Table 2: Mass Spectrometry Data for α-Ketoglutaramate

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), negative ions | [7] |

| Parent Ion (m/z) | 144.1 | [7] |

| Fragment Ions (m/z) | 125.8 (4-cyano-2-oxobutyrate), 81.9 (3-cyano-prop-1-en-1-olate) | [7] |

Experimental Protocols

Synthesis of α-Ketoglutaramate

The synthesis of KGM is typically achieved through the enzymatic oxidation of L-glutamine.[2]

Protocol: Biocatalytic Synthesis of α-Ketoglutaramate [2]

-

Reaction Mixture: Prepare a solution of L-glutamine (e.g., 0.2 M) in a suitable buffer.

-

Enzymatic Conversion: Add L-amino acid oxidase from Crotalus adamanteus venom and catalase to the glutamine solution. The L-amino acid oxidase catalyzes the oxidative deamination of L-glutamine to KGM, while catalase removes the hydrogen peroxide byproduct.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Purification: After the reaction is complete, purify the KGM from the reaction mixture. This may involve steps such as filtration to remove the enzymes, followed by ion-exchange chromatography to separate KGM from unreacted glutamine and other byproducts.

-

Isolation: The purified KGM can be obtained as a concentrated aqueous solution or crystallized as a salt (e.g., sodium salt).

Caption: Experimental workflow for the biocatalytic synthesis of α-Ketoglutaramate.

Analytical Methods

HPLC is a robust method for the separation and quantification of KGM and related metabolites.[7]

Protocol: HPLC Analysis of α-Ketoglutaramate [7]

-

Column: AkzoNobel Kromasil Eternity-5-C18 column (4.6 × 250 mm).

-

Mobile Phase: 1.5:98.5 (v/v) Acetonitrile/buffer solution (20 mM KH₂PO₄, pH 2.9).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

The activity of ω-amidase can be determined by measuring the rate of α-ketoglutarate production from KGM.[6][8]

Protocol: Coupled Enzymatic Assay for ω-Amidase [8]

-

Reaction Mixture: Prepare a reaction mixture containing the sample with ω-amidase activity, α-ketoglutaramate (as the substrate), NADH, ammonia, and L-glutamate dehydrogenase.

-

Reaction Initiation: Initiate the reaction by adding the sample containing ω-amidase.

-

Principle: ω-amidase converts KGM to α-ketoglutarate. The α-ketoglutarate is then reductively aminated to L-glutamate by L-glutamate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺.

-

Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the ω-amidase activity.

Caption: Signaling pathway of the coupled enzymatic assay for ω-amidase.

Biological Significance and Future Directions